1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide
Description
1-[4-[(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide is a heterocyclic compound featuring a quinazolinone core modified with a sulfanylidene (C=S) group at position 2 and a bromo substituent at position 4. The quinazolinone moiety is linked via a benzyl group to a piperidine-4-carboxamide scaffold. The sulfanylidene group may enhance hydrogen-bonding interactions with biological targets, while the bromine atom could influence lipophilicity and electronic properties.
Properties
Molecular Formula |
C22H21BrN4O3S |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H21BrN4O3S/c23-16-5-6-18-17(11-16)21(30)27(22(31)25-18)12-13-1-3-15(4-2-13)20(29)26-9-7-14(8-10-26)19(24)28/h1-6,11,14H,7-10,12H2,(H2,24,28)(H,25,31) |
InChI Key |
NFGJGDWDGMTBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodologies
The preparation of 1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide involves multiple synthetic steps that can be divided into three main phases: (1) synthesis of the quinazolinone core, (2) preparation of the piperidine-4-carboxamide fragment, and (3) coupling of these two key intermediates.
Preparation of the 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl Intermediate
The synthesis of the quinazolinone core typically follows one of several established routes described in the literature. Based on similar compounds, the following approach has proven effective:
Formation of the Quinazoline Core
The synthesis begins with the preparation of the basic quinazoline scaffold. According to established methodologies, this can be achieved through cyclization of anthranilic acid derivatives with appropriate reagents. A typical procedure involves:
- Reaction of anthranilic acid with chloroacetyl chloride in dichloromethane containing triethylamine to yield 2-chloromethyl benzo[d]oxazin-4-one.
- Treatment of this intermediate with appropriate amines to form 2-(chloromethyl)-3-arylquinazolin-4(3H)-one derivatives.
Alternatively, copper-catalyzed isocyanide insertion can be employed, as reported by recent literature:
To a solution of ethyl 2-isocyanobenzoate (0.876 g, 5.0 mmol) in anisole (10 mL) containing Et3N (0.140 mL, 1.0 mmol) and Cu(OAc)2·H2O (0.010 g, 0.05 mmol), the appropriate amine is added. The resulting mixture is stirred under optimized conditions to afford the corresponding quinazolinone.
Introduction of the Sulfanylidene Group
The conversion of the 6-bromo-4-oxo-quinazolin derivative to the corresponding 2-sulfanylidene analogue typically involves:
- Treatment with Lawesson's reagent or phosphorus pentasulfide (P2S5) in an appropriate solvent such as pyridine or tetrahydrofuran.
- Alternatively, reaction with phenyl isothiocyanate in refluxing pyridine to generate the 2-thioxoquinazoline-4-one intermediate, which can be further functionalized.
A typical procedure based on literature precedent would be:
The 6-bromo-quinazolin-4-one (1.0 equiv) is dissolved in pyridine (10 mL/mmol) and treated with phenyl isothiocyanate (1.2 equiv). The mixture is refluxed for 6 hours, cooled to room temperature, and poured into ice-cold water. The precipitate is collected by filtration, washed with water, and dried to afford the 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin derivative.
Preparation of the Piperidine-4-carboxamide Fragment
The piperidine-4-carboxamide fragment is typically prepared through established procedures:
Synthesis from Piperidine-4-carboxylic Acid
Starting from piperidine-4-carboxylic acid (isonipecotic acid):
- The carboxylic acid is converted to the corresponding carboxamide through amidation reactions, typically using coupling reagents such as EDC/HOBt or via the acid chloride intermediate.
- Protection of the piperidine nitrogen may be necessary before the amidation to prevent side reactions.
Piperidine-4-carboxylic acid (1.0 equiv) is dissolved in thionyl chloride (5.0 equiv) and refluxed for 3 hours. After removal of excess thionyl chloride under reduced pressure, the residue is dissolved in dichloromethane. This solution is slowly added to concentrated ammonium hydroxide at 0°C. After stirring for additional 2 hours at room temperature, the mixture is extracted with dichloromethane. The organic layer is dried over Na2SO4 and concentrated to yield piperidine-4-carboxamide.
Final Coupling Reaction
The coupling of the prepared quinazolinone intermediate with the piperidine-4-carboxamide fragment is achieved through:
Hydrolysis of the Methyl Ester
The methyl ester of the quinazolinone intermediate is hydrolyzed to the corresponding carboxylic acid:
Methyl 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoate (1.0 equiv) is dissolved in a mixture of methanol and water (3:1, 10 mL/mmol) containing LiOH (3.0 equiv). The mixture is stirred at room temperature for 4 hours. After completion, the solution is acidified with 1N HCl to pH 3-4. The precipitate is collected by filtration and dried to give 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid.
Amide Bond Formation
The carboxylic acid intermediate is coupled with piperidine-4-carboxamide:
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) are dissolved in DMF (10 mL/mmol). After stirring for 30 minutes, piperidine-4-carboxamide (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added. The reaction mixture is stirred overnight at room temperature. Water is added, and the precipitate is collected, washed with water, and purified by column chromatography to afford this compound.
Optimization of Reaction Conditions
The synthesis of complex heterocyclic compounds often requires careful optimization of reaction conditions to maximize yield and purity. The following table summarizes key optimization parameters for the critical steps in the synthesis:
Table 1: Optimization of Key Reaction Parameters
Solvent Effects
Solvent selection significantly impacts the efficiency of several reactions in this synthetic pathway. For the copper-catalyzed formation of quinazolinones, anisole proves superior to other solvents such as DMF, providing both improved yields and a more environmentally friendly alternative. For the alkylation reactions, acetonitrile containing catalytic amounts of potassium iodide enhances the reaction rate through in situ formation of more reactive iodide intermediates.
Temperature Control
Temperature control is crucial, particularly during:
- The bromination step, where lower temperatures (0-5°C) minimize multiple bromination
- The final coupling reaction, where elevated temperatures can lead to degradation of the quinazolinone scaffold
Purification Methods
The purification of this compound typically employs a combination of techniques:
Recrystallization
The crude product can be recrystallized from appropriate solvent systems such as:
- Ethanol/water mixtures
- Methanol/dichloromethane
- Acetone/hexane
Column Chromatography
Silica gel column chromatography using optimized eluent systems effectively separates the target compound from impurities:
- Chloroform/methanol gradients (e.g., 9:1 to 4:1)
- Hexane/ethyl acetate mixtures with triethylamine (0.1%) to minimize tailing
Preparative HPLC
For final purification, particularly for analytical standards or biological studies, preparative HPLC using C18 columns with acetonitrile/water mobile phases containing 0.1% formic acid provides high-purity material.
Characterization and Structural Confirmation
Spectroscopic Analysis
Structural confirmation of this compound typically employs multiple spectroscopic techniques:
UV-Visible Spectroscopy
The UV spectrum typically shows characteristic absorption maxima at approximately 255-260 nm due to the quinazolinone chromophore.
IR Spectroscopy
Key infrared absorption bands include:
- 3300-3400 cm⁻¹ (N-H stretching of the carboxamide)
- 1660-1670 cm⁻¹ (C=O stretching of the quinazolinone and amide groups)
- 1625-1630 cm⁻¹ (C=C aromatic stretching)
- 1130-1180 cm⁻¹ (C-N stretching)
NMR Spectroscopy
¹H NMR spectroscopy (500 MHz, DMSO-d₆) typically shows characteristic signals:
- δ 8.5-8.6 ppm (s, 1H, quinazolinone-H)
- δ 7.6-8.0 ppm (m, aromatic protons)
- δ 5.2-5.4 ppm (s, 2H, CH₂ linker)
- δ 3.0-4.5 ppm (m, piperidine protons)
- δ 1.8-2.5 ppm (m, piperidine protons)
- δ 6.0-7.0 ppm (br s, 2H, NH₂)
¹³C NMR spectroscopy provides further structural confirmation with signals for:
- Carbonyl carbons (δ 160-175 ppm)
- Aromatic carbons (δ 120-150 ppm)
- Methylene linker (δ 45-50 ppm)
- Piperidine carbons (δ 25-50 ppm)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula, with the [M+H]⁺ ion matching the calculated value based on the molecular formula including the characteristic isotope pattern for bromine-containing compounds.
Alternative Synthetic Approaches
Several alternative synthetic routes can be considered based on related quinazolinone derivatives:
Solvent-Free Synthesis
A more environmentally friendly approach involves solvent-free conditions using PEG-400 as a catalyst/medium:
Anthranilic acid is reacted with chloroacetyl chloride in the presence of triethylamine by physical grinding in a mortar and pestle using PEG-400. The resulting 2-chloromethyl benzo[d][1,3]oxazin-4-one is then treated with the appropriate amine to yield 2-(chloromethyl)-3-arylquinazolin-4(3H)-one. Further functionalization can be carried out under similar solvent-free conditions.
This approach offers several advantages, including shorter reaction times, increased yields, and reduced environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the formation of quinazolinones:
To a solution of ethyl 2-isocyanobenzoate (1.0 equiv) in anisole containing Et3N (1.0 equiv) and Cu(OAc)2·H2O (5 mol%), the aromatic amine (1.0 equiv) is added. The resulting mixture is stirred under microwave irradiation for 20 min at 150°C to afford 3-alkyl quinazolin-4(3H)-ones in good yields.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and thiocarbonyl group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone Cores
Several quinazolinone derivatives share structural motifs with the target compound:
- 6-Bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one (): Replaces the benzoyl-piperidine-carboxamide side chain with a phenyl group. The absence of the piperidine-carboxamide moiety likely reduces solubility and alters target specificity compared to the target compound.
- 7-Chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one (): Substitutes bromine with chlorine and introduces a cyclohexenyl-ethyl group. The chlorine atom may decrease steric bulk compared to bromine, while the aliphatic chain could enhance membrane permeability.
Table 1: Key Structural Differences in Quinazolinone Derivatives
| Compound Name | Substituents at Position 3 | Halogen at Position 6/7 | Core Modification |
|---|---|---|---|
| Target Compound | Benzoyl-piperidine-4-carboxamide | Br (Position 6) | 2-Sulfanylidene |
| 6-Bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | Phenyl | Br (Position 6) | 2-Sulfanylidene |
| 7-Chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one | 2-(1-Cyclohexenyl)ethyl | Cl (Position 7) | 2-Sulfanylidene |
Piperidine-Carboxamide Derivatives
Compounds with piperidine-carboxamide moieties but differing heterocyclic cores include:
- 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (43) (): Features a benzodiazol-2-one core instead of quinazolinone. The 4-chlorophenyl substituent may enhance hydrophobicity.
- 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide (32) (): Substitutes the chlorophenyl group with cyclohexyl, which improves solubility in nonpolar environments. Yield (42%) is lower than compound 43 (74%), possibly due to steric hindrance from the cyclohexyl group .
- 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (35) (): Incorporates a methoxy-methylpyridinyl group, which could enhance aqueous solubility and bioavailability via hydrogen bonding .
Key Structural and Functional Insights
- Sulfanylidene vs.
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability could enhance van der Waals interactions in the target compound compared to chlorine-containing analogues.
- Piperidine Substituents : The benzoyl linkage in the target compound introduces rigidity and aromaticity, contrasting with the flexible alkyl/aryl groups in compounds 32 and 43.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
